molecular formula C11H14O4 B041633 phlorisovalerophenone CAS No. 26103-97-9

phlorisovalerophenone

Cat. No.: B041633
CAS No.: 26103-97-9
M. Wt: 210.23 g/mol
InChI Key: VSDWHZGJGWMIRN-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C11H14O4. . This compound is characterized by the presence of a butanone group attached to a phenyl ring substituted with three hydroxyl groups at positions 2, 4, and 6.

Scientific Research Applications

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one has several scientific research applications:

Mechanism of Action

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one is a chemical that binds to the human CD4+ receptor and inhibits HIV infection . It has been shown to inhibit the transcription of viral genes in in vitro studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of a phenolic compound with a butanone derivative under specific conditions. For example, the reaction of 2,4,6-trihydroxyacetophenone with isovaleryl chloride in the presence of a base such as pyridine can yield the desired product .

Industrial Production Methods

Industrial production of 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Comparison with Similar Compounds

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:

    2,4,6-Trihydroxyisovalerophenone: Similar structure but different substitution pattern.

    Phloroglucinol derivatives: Compounds with similar phenolic structures but varying side chains.

The uniqueness of 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one lies in its specific substitution pattern and its ability to inhibit viral gene transcription and fatty acid synthesis, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-6(2)3-8(13)11-9(14)4-7(12)5-10(11)15/h4-6,12,14-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDWHZGJGWMIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331570
Record name phlorisovalerophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26103-97-9
Record name 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26103-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name phlorisovalerophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 °C
Record name 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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